molecular formula C13H13N3O4 B3011903 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-45-5

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B3011903
CAS No.: 240799-45-5
M. Wt: 275.264
InChI Key: PHDPDISOBZPHKI-VOTSOKGWSA-N
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Description

3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a chemical compound with the CAS Registry Number 240799-45-5 . It has a defined molecular formula of C13H13N3O4 and an average molecular mass of 275.264 Da . The compound is characterized by an isoxazole (1,2-oxazole) ring system, which is substituted with a methyl group and a nitro group at the 3- and 4-positions, respectively . This core structure is further functionalized with an ethenyl bridge in the (E) configuration, linking the isoxazole to a 3-methoxyaniline group . This specific molecular architecture, particularly the conjugated system and the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups, makes it a compound of significant interest in advanced chemical research and development. It is primarily investigated for its potential as a key synthetic intermediate or a building block in the development of novel substances, including functional materials and pharmacologically active molecules. The related compound, N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS 91397-35-2), which lacks the methoxy substituent, demonstrates the relevance of this chemical class in synthetic chemistry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a risk assessment to ensure the compound is suitable for their specific application.

Properties

IUPAC Name

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)6-7-14-10-4-3-5-11(8-10)19-2/h3-8,14H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDPDISOBZPHKI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the oxazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves the coupling of the methoxylated and nitrated oxazole with aniline through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium aluminum hydride, various nucleophiles.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxazole ring are key functional groups that contribute to its biological activity. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Key Features :

  • Nitro group (NO₂): Strong electron-withdrawing group (EWG), enhancing electrophilic substitution resistance and influencing hydrogen-bonding capabilities .
  • Methoxy group (OCH₃) : Electron-donating via resonance, increasing electron density on the aniline ring, which may modulate reactivity and solubility .

Synthetic Pathway : Likely involves coupling reactions (e.g., Heck reaction) to form the ethenyl bridge, followed by nitration and methoxy group introduction. Analogous compounds in and suggest methods like diazotization and nucleophilic substitution .

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (Target) C₁₃H₁₃N₃O₄ ~275.27 -NO₂, -OCH₃, oxazole Enhanced polarity, potential for H-bonding, and π-conjugation .
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline () C₁₂H₁₁N₃O₃ 245.24 -NO₂, oxazole (no methoxy) Lower polarity compared to target; reduced electron density on aniline ring .
3-Methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline () C₁₉H₂₂N₄O 334.41 Tetrazole, cyclopentyl, -OCH₃ Steric bulk from cyclopentyl; tetrazole enhances aromaticity and metabolic stability .
N,N-Dimethyl-4-[(E)-2-(3,6,7-tribromo-9-butylcarbazol-2-yl)ethenyl]aniline () C₂₉H₂₇Br₃N₂ 643.25 -Br, carbazole, -N(CH₃)₂ Bromine EWGs increase photostability; carbazole enables charge transport .

Electronic and Reactivity Differences

Nitro vs. Methoxy Substituents :

  • The nitro group in the target compound deactivates the oxazole ring, making it less reactive toward electrophilic attack compared to analogues with electron-donating groups (e.g., methoxy) .
  • The methoxy group on the aniline ring directs electrophilic substitution to the para position, unlike the nitro group, which is meta-directing .

Heterocyclic Ring Systems: Oxazole (Target): Moderately aromatic, with lone pairs from oxygen and nitrogen participating in conjugation. This enhances stability compared to non-aromatic heterocycles. Tetrazole (): Highly aromatic and acidic (pKa ~4.9), enabling ionic interactions absent in oxazole derivatives .

Steric and Solubility Effects :

  • The cyclopentyl group in ’s compound reduces solubility in polar solvents but improves lipid membrane permeability. In contrast, the target compound’s methoxy group increases hydrophilicity .

Physicochemical Properties

  • Melting Point : The target compound likely has a lower melting point than ’s analogue due to reduced symmetry from the methoxy group.
  • Solubility : Nitro and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogues .

Biological Activity

3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known by its CAS number 240799-45-5, is a synthetic organic compound characterized by its unique molecular structure, which includes a methoxy group, an oxazole ring, and an aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O4C_{13}H_{13}N_{3}O_{4}, with a molecular weight of 275.26 g/mol. The compound's structure features:

  • Methoxy Group : Enhances solubility and biological activity.
  • Oxazole Ring : Known for diverse biological activities.
  • Aniline Moiety : Provides reactivity and potential for further derivatization.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that oxadiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

CompoundMIC (µM)Target Organism
This compoundTBDTBD
Oxadiazole Derivative 14.69Bacillus subtilis
Oxadiazole Derivative 222.9Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies on related oxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds derived from the oxazole framework exhibited IC50 values indicating significant cytotoxic effects against human colon adenocarcinoma (HT-29) and other cancer cell lines .

Cell LineIC50 (µM)Compound
HT-292.76Oxazole Derivative A
HeLa9.27Oxazole Derivative B

The mechanism by which this compound exerts its biological effects likely involves the interaction of its functional groups with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as proteins or nucleic acids, leading to cytotoxic effects or modulation of enzymatic activity .

Case Studies

Several studies have investigated the biological activities of compounds similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-y)ethenyl]aniline:

  • Antibacterial Activity : A study demonstrated that certain oxazole derivatives exhibited potent antibacterial properties against Escherichia coli and Candida albicans, with MIC values as low as 0.0048 mg/mL .
  • Anticancer Efficacy : Another research highlighted a derivative's selectivity against renal cancer cell lines with an IC50 value of 1.143 µM, suggesting potential for targeted cancer therapies .

Q & A

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
To characterize the compound, employ a combination of:

  • 1H and 13C NMR to confirm the methoxy, ethenyl, and nitro group connectivity.
  • High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., using data from metabolites with exact mass 220.0388 as a reference for nitro-oxazole fragments) .
  • IR spectroscopy to identify functional groups like C=N (oxazole) and NO2 stretches.
  • UV-Vis spectroscopy to study conjugation effects in the ethenyl-aniline system.
    For methoxy-substituted analogs, cross-reference spectral databases from reagents like 3-methoxyphenyl isocyanate .

Basic: How can the E-configuration of the ethenyl group be experimentally confirmed?

Answer:

  • Use NOESY NMR to detect spatial proximity between the methoxy-aniline proton and the oxazole ring protons. Absence of cross-peaks supports the trans (E) configuration.
  • X-ray crystallography provides definitive proof. For example, similar oxazol-5-yl structures (e.g., 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one) were resolved using SHELXL refinement .

Advanced: Which crystallographic tools are optimal for solving and refining the crystal structure?

Answer:

  • Structure solution : Use SHELXD (direct methods) or SIR97 (charge-flipping algorithms) for initial phase determination .
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and high-resolution data .
  • Visualization : ORTEP-3 (via WinGX suite) generates publication-quality thermal ellipsoid diagrams .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Answer:
Apply graph set analysis (GSA) per Etter’s methodology :

Identify all donor-acceptor pairs (e.g., nitro group acceptors, methoxy/aniline donors).

Classify motifs (e.g., chains, rings) using software like Mercury or PLATON.

Compare with established patterns in nitro-oxazole derivatives to predict packing behavior.

Advanced: How should researchers address discrepancies between experimental and computationally modeled data?

Answer:

  • Refinement adjustments : In SHELXL, optimize weighting schemes and anisotropic displacement parameters to resolve electron density mismatches .
  • Validation tools : Use CheckCIF to identify geometric outliers (e.g., bond lengths, angles).
  • Dynamic effects : Account for solvent molecules or disorder using SQUEEZE (PLATON) .

Basic: What are key considerations for designing a crystallization protocol?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, acetone) to enhance nitro group solubility.
  • Temperature gradients : Slow evaporation at 4°C promotes single-crystal growth.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., oxazol-5-yl analogs ).

Advanced: What computational methods validate the electronic effects of the nitro group?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study nitro group electron-withdrawing effects on the oxazole ring.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., nitro⋯π contacts) using CrystalExplorer .

Basic: How to mitigate synthetic challenges in forming the oxazole ring?

Answer:

  • Cyclization conditions : Use Hüisgen 1,3-dipolar cycloaddition between nitriles and hydroxylamine derivatives.
  • Nitro group stability : Avoid strong acids; employ mild oxidizing agents (e.g., HNO3/AcOH) for nitration post-cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

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